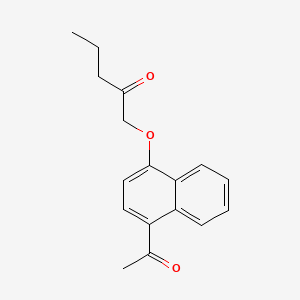
1-(4-Acetyl-1-naphthyloxy)-2-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetyl-1-naphthyloxy)-2-pentanone is an organic compound characterized by the presence of a naphthalene ring substituted with an acetyl group and an ether linkage to a pentanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetyl-1-naphthyloxy)-2-pentanone typically involves the following steps:
-
Formation of the Naphthyl Ether: : The initial step involves the reaction of 4-acetyl-1-naphthol with an appropriate alkyl halide under basic conditions to form the naphthyl ether. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide or acetone.
-
Formation of the Pentanone Chain: : The next step involves the introduction of the pentanone chain. This can be achieved through a Friedel-Crafts acylation reaction, where the naphthyl ether is reacted with a pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Acetyl-1-naphthyloxy)-2-pentanone can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyl ether linkage can undergo nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
科学的研究の応用
1-(4-Acetyl-1-naphthyloxy)-2-pentanone has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies involving naphthalene derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-2-pentanone involves its interaction with molecular targets and pathways. The naphthalene ring and acetyl group may interact with specific enzymes or receptors, modulating their activity. The ether linkage and pentanone chain may also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(4-Acetyl-1-naphthyloxy)-2-butanone
- 1-(4-Acetyl-1-naphthyloxy)-2-hexanone
- 1-(4-Acetyl-1-naphthyloxy)-prop-2-yl-carbamat
Uniqueness
1-(4-Acetyl-1-naphthyloxy)-2-pentanone is unique due to its specific structural features, including the length of the pentanone chain and the presence of the naphthalene ring with an acetyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
73663-72-6 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC名 |
1-(4-acetylnaphthalen-1-yl)oxypentan-2-one |
InChI |
InChI=1S/C17H18O3/c1-3-6-13(19)11-20-17-10-9-14(12(2)18)15-7-4-5-8-16(15)17/h4-5,7-10H,3,6,11H2,1-2H3 |
InChIキー |
JGQCGVQMLGJBHT-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


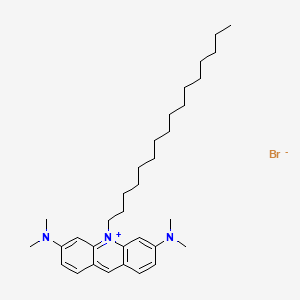

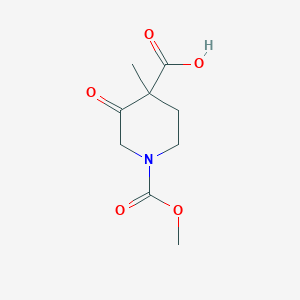
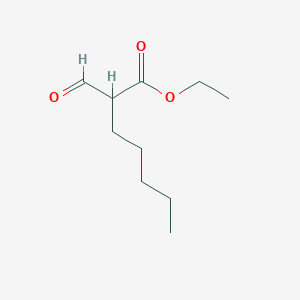
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
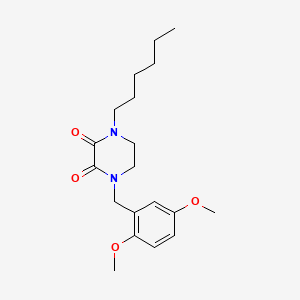
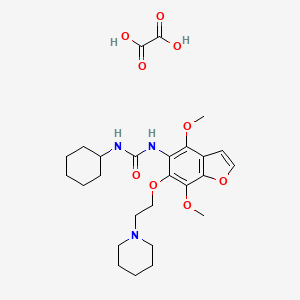
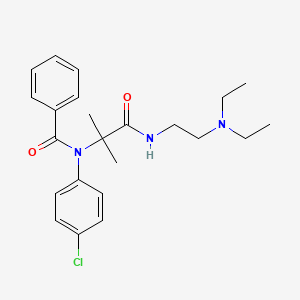

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

